(R)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
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Overview
Description
®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom at the 5-position of the indole ring and a hydroxyl group attached to a propyl chain, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the propanol side chain. One common method starts with the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromoindole is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ®-2-bromopropanol, to yield the desired product.
Industrial Production Methods
Industrial production of ®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(1H-indol-3-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(5-Bromo-1H-indol-3-yl)propan-1-one
Reduction: 2-(1H-indol-3-yl)propan-1-ol
Substitution: 2-(5-Amino-1H-indol-3-yl)propan-1-ol or 2-(5-Mercapto-1H-indol-3-yl)propan-1-ol
Scientific Research Applications
®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving indole derivatives, which are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)propan-1-ol: Lacks the bromine atom, which may result in different biological activities and reactivity.
5-Bromoindole: Lacks the propanol side chain, affecting its solubility and reactivity.
2-(5-Chloro-1H-indol-3-yl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness
®-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is unique due to the presence of both the bromine atom and the hydroxyl group on the propanol side chain. This combination of functional groups provides distinct reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2R)-2-(5-bromo-1H-indol-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZWBJAVHFDFQ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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